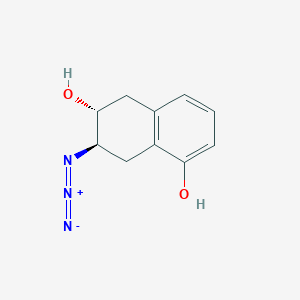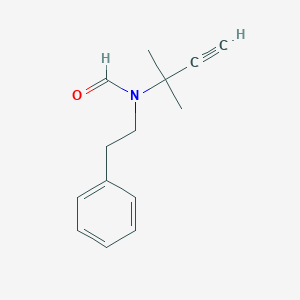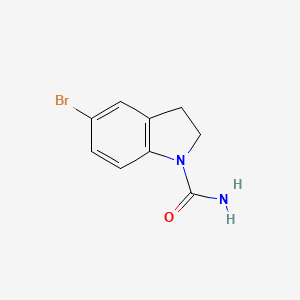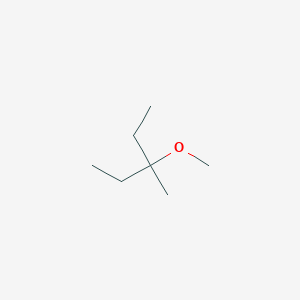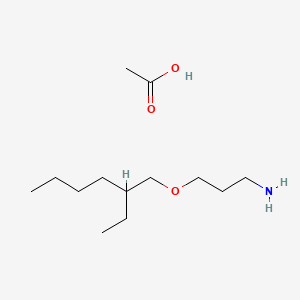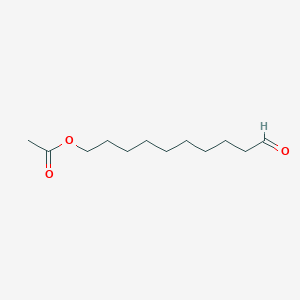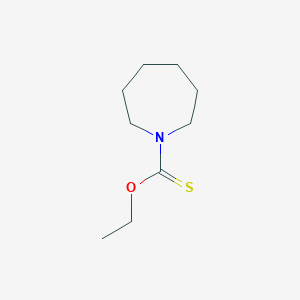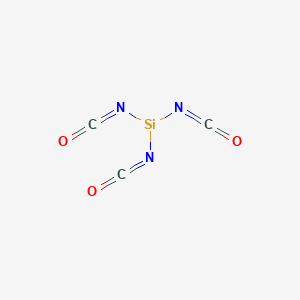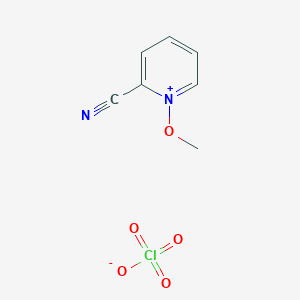
1,4-Oxazepin-4(5H)-amine, tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Oxazepin-4(5H)-amine, tetrahydro- is a heterocyclic compound that contains a seven-membered ring with one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Oxazepin-4(5H)-amine, tetrahydro- can be synthesized through several methods. One common approach involves the reaction of 2-aminophenols with alkynones in the presence of a solvent like 1,4-dioxane at elevated temperatures (e.g., 100°C). This reaction leads to the formation of benzo[b][1,4]oxazepine derivatives . Another method involves the use of the Mitsunobu reaction followed by sequential cyclization to obtain various tricyclic fused benzoxazinyl-oxazolidinones .
Industrial Production Methods
Industrial production methods for 1,4-Oxazepin-4(5H)-amine, tetrahydro- are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Oxazepin-4(5H)-amine, tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Oxazepin-4(5H)-amine, tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,4-Oxazepin-4(5H)-amine, tetrahydro- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b][1,4]oxazepines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Benzoxazinyl-oxazolidinones: These compounds contain a fused tricyclic structure and have applications in medicinal chemistry.
Uniqueness
1,4-Oxazepin-4(5H)-amine, tetrahydro- is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms in the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
55793-63-0 |
|---|---|
Molekularformel |
C5H12N2O |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
1,4-oxazepan-4-amine |
InChI |
InChI=1S/C5H12N2O/c6-7-2-1-4-8-5-3-7/h1-6H2 |
InChI-Schlüssel |
MFBDFUFOGYJPGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCOC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


